molecular formula C24H27N3O4 B2504421 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide CAS No. 952991-03-6

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B2504421
CAS No.: 952991-03-6
M. Wt: 421.497
InChI Key: YXWFVRJHOBHXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a pyridazinone core integrated with a benzamide moiety , which enhances its interaction with biological targets. The presence of the 3,4-dimethoxyphenyl group is significant in influencing its pharmacological profile and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Notably, it has shown potential as an inhibitor of phosphodiesterase 4 (PDE4) , which plays a crucial role in inflammatory responses and other physiological processes. Such inhibition could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease by modulating cyclic adenosine monophosphate (cAMP) levels.

Table 1: Biological Activity Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)benzamidePyridazine coreInhibitor of PDE4
4-(aminomethyl)benzamideSimple benzamide structureModerate enzyme inhibition
5-acetyl-2-ethyl-3-oxo-6-phenylpyridazinSimilar pyridazine frameworkAnti-inflammatory properties

The mechanism of action for This compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Case Studies and Research Findings

  • Inhibition of PDE4 : Similar compounds have demonstrated potent inhibition against PDE4. This inhibition is linked to reduced inflammation and improved respiratory function in preclinical models.
  • Anti-inflammatory Activity : Related compounds exhibiting anti-inflammatory properties have been studied extensively. For instance, research on (E)-1-(3,4-dimethoxyphenyl) butadiene showed significant anti-inflammatory effects in various models, suggesting that compounds with similar structural motifs could also exhibit such activities .
  • Antitumor Potential : The compound's structural analogs have been evaluated for their antitumor activity against various cancer cell lines. Studies indicate that modifications to the pyridazine core can enhance cytotoxic effects against specific cancer types .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-16-7-5-8-17(2)24(16)25-22(28)9-6-14-27-23(29)13-11-19(26-27)18-10-12-20(30-3)21(15-18)31-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWFVRJHOBHXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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